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Technical Support Center: JNJ-1930942 Auditory Gating Studies

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Compound of Interest		
Compound Name:	JNJ-1930942	
Cat. No.:	B608207	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **JNJ-1930942** in auditory gating experiments. The information is tailored for scientists and drug development professionals to help minimize variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-1930942** and what is its mechanism of action in the context of auditory sensory gating?

JNJ-1930942 is a positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α 7 nAChR).[1][2] It does not directly activate the receptor but enhances its response to the natural ligand, acetylcholine.[2] In auditory gating studies, which often measure the P50 sensory gating response, **JNJ-1930942** has been shown to reverse deficits in the filtering of repetitive auditory information.[1][2] This is achieved by modulating the activity of the α 7 nAChR, which is crucial for the neural circuitry involved in sensory gating, particularly within the hippocampus.[3][4]

Q2: Why are DBA/2 mice commonly used as a model for auditory gating studies with **JNJ-1930942**?

DBA/2 mice have a naturally occurring, genetically based deficit in auditory sensory gating, making them a suitable animal model to study the therapeutic potential of compounds like **JNJ-1930942**.[1][2] This deficit is linked to a progressive hearing loss associated with the Cdh23



gene, which affects the function of the inner ear.[5] Their impaired ability to filter repetitive auditory stimuli, reflected in a poor P50 gating ratio, can be ameliorated by compounds that enhance $\alpha 7$ nAChR function.

Q3: What is the P50 auditory gating paradigm?

The P50 auditory gating paradigm is a widely used electrophysiological test to assess sensory filtering.[4] It involves presenting pairs of identical auditory stimuli (clicks) with a short interval (typically 500ms) and recording the brain's electrical response (evoked potentials) using electroencephalography (EEG).[4][6] In individuals with normal sensory gating, the amplitude of the P50 wave (a positive peak around 50ms after the stimulus) is significantly reduced in response to the second stimulus (S2) compared to the first (S1).[4][6] The ratio of the S2 amplitude to the S1 amplitude (T/C ratio) is used to quantify sensory gating, with a lower ratio indicating better gating.[7]

Troubleshooting Guide

Q4: We are observing high variability in our P50 gating ratios between subjects. What are the potential sources of this variability and how can we minimize them?

High inter-subject variability is a common challenge in P50 studies. Several factors can contribute to this:

- Genetic and Phenotypic Differences: Even within an inbred strain like DBA/2, subtle genetic and developmental variations can exist. The progressive nature of hearing loss in this strain means that age is a critical factor.[5]
 - Mitigation: Use a narrow age range for all experimental animals. Screen animals for baseline auditory function before inclusion in the study.
- Animal Handling and Stress: Stress can significantly impact neuronal activity and, consequently, auditory gating.
 - Mitigation: Acclimatize animals to the experimental room and handling procedures for a sufficient period before testing. Maintain a quiet and stable environment during experiments.



- Anesthesia Levels: If using anesthesia, variations in depth can alter neuronal responses.
 - Mitigation: Use a reliable and consistent method of anesthesia administration. Monitor physiological parameters (e.g., breathing rate) to ensure a stable anesthetic plane.
- Electrode Placement: Inconsistent electrode placement will lead to variations in signal quality and amplitude.
 - Mitigation: Use a stereotaxic frame for precise and reproducible electrode implantation.
 Verify electrode placement histologically after the experiment.

Q5: Our recorded P50 waveforms are noisy, making it difficult to accurately measure amplitudes. How can we improve the signal-to-noise ratio?

A poor signal-to-noise ratio can obscure the P50 wave. Consider the following:

- Electrical Interference: External electrical noise from laboratory equipment can contaminate the EEG signal.
 - Mitigation: Use a Faraday cage to shield the experimental setup. Ensure proper grounding of all equipment.
- Animal Movement: Muscle artifacts from animal movement can be a major source of noise.
 - Mitigation: For unanesthetized animals, use a head-fixation system that allows for comfortable restraint. In anesthetized animals, ensure deep and stable anesthesia.
- Data Acquisition Parameters: Incorrect filter settings can either fail to remove noise or distort the P50 waveform.
 - Mitigation: Use a bandpass filter appropriate for P50 recordings (e.g., 10-500 Hz). The
 number of trials averaged also impacts the signal-to-noise ratio; increasing the number of
 trials can improve the clarity of the averaged waveform.

Q6: We are not observing the expected effect of **JNJ-1930942** on the P50 gating ratio. What could be the issue?

Several factors could contribute to a lack of effect:



- Drug Administration and Bioavailability: Incorrect dosage, improper administration, or issues with the drug formulation can lead to insufficient target engagement.
 - Mitigation: JNJ-1930942 has been effectively administered subcutaneously in DBA/2 mice.[8] Ensure accurate preparation of the dosing solution and proper injection technique. A common vehicle used is Captisol/PVP.[8]
- Timing of Recording: The effect of **JNJ-1930942** is time-dependent.
 - Mitigation: In DBA/2 mice, significant effects of a 10 mg/kg subcutaneous dose of JNJ-1930942 on the T/C ratio were observed starting 15 minutes after injection and lasting for approximately 40 minutes.[8] Ensure your recording window aligns with the peak effect of the compound.
- Data Analysis: Incorrect identification of the P50 peak can lead to inaccurate ratio calculations.
 - Mitigation: The P50 peak should be identified as the most positive peak within a specific time window (typically 30-80 ms) following the stimulus. Use a consistent and objective method for peak detection.

Experimental Protocols and Data Auditory Gating Experimental Protocol in DBA/2 Mice

This protocol provides a general framework. Specific parameters may need to be optimized for individual laboratory conditions.

- Animal Preparation:
 - Use male or female DBA/2 mice within a narrow age range (e.g., 8-10 weeks).
 - Anesthetize the mouse (e.g., with ketamine/xylazine) and place it in a stereotaxic frame.
 - Implant a recording electrode in the hippocampus (CA3 region is a common target) and a reference electrode (e.g., over the cerebellum).
 - Allow for a recovery period of at least 7 days after surgery.



JNJ-1930942 Administration:

- Prepare JNJ-1930942 in a suitable vehicle (e.g., 20% Captisol in saline).
- Administer the drug via subcutaneous injection at the desired dose (e.g., 2.5, 10, or 40 mg/kg).[8] Administer vehicle to the control group.
- Auditory Stimulation and Recording:
 - Place the animal in a sound-attenuating chamber.
 - Present paired auditory clicks (e.g., 1 ms duration, 90 dB intensity) with an inter-stimulus interval of 500 ms. The inter-pair interval should be longer, for instance, 8-12 seconds.[4]
 - Record the EEG signal using an appropriate amplification and filtering system (e.g., bandpass filter 10-500 Hz).
 - Average the responses to multiple pairs of stimuli (e.g., 100-200 trials) to obtain the final evoked potential waveforms for S1 and S2.

Data Analysis:

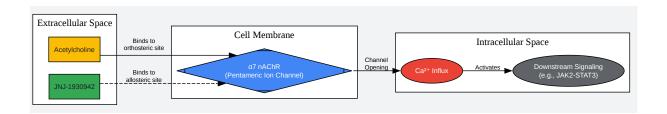
- Identify the P50 peak for both the S1 and S2 waveforms. The P50 is the largest positive peak occurring between approximately 30 and 80 ms post-stimulus.
- Calculate the P50 gating ratio (T/C ratio) as (S2 amplitude / S1 amplitude).
- Compare the T/C ratios between the vehicle and JNJ-1930942 treated groups.

Quantitative Data Summary



Dose of JNJ-1930942 (subcutaneous)	Animal Model	Key Finding on Auditory Gating
2.5 mg/kg	DBA/2 mice	No significant effect on the T/C ratio.[8]
10 mg/kg	DBA/2 mice	Significant decrease in the T/C ratio, primarily due to an increase in the S1 amplitude. [8]
40 mg/kg	DBA/2 mice	Overall significant effect on the T/C ratio, though no single time point showed a statistically significant difference.[8]

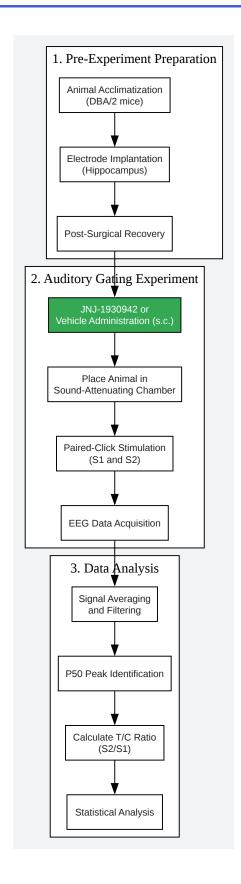
Visualizations



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Caption: Simplified signaling pathway of the α 7 nicotinic acetylcholine receptor.





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Caption: Experimental workflow for an auditory gating study with JNJ-1930942.



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